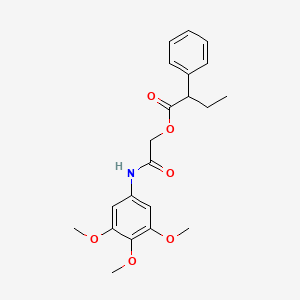

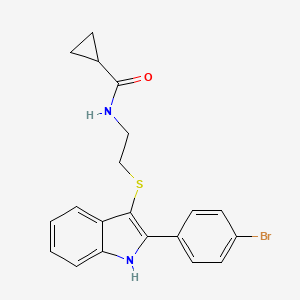

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

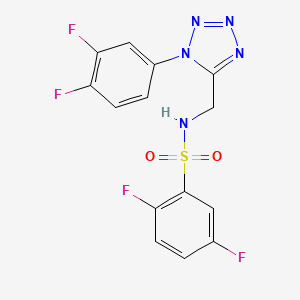

The synthesis of similar compounds involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .Applications De Recherche Scientifique

Antibacterial Activity

Benzothiazole-containing analogues of Triclocarban have shown potent antibacterial activity . Compounds bearing the benzothiazole nucleus have demonstrated high antimicrobial activity against Staphylococcus aureus . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new antibacterial agents.

Anti-Inflammatory Activity

Fluorobenzothiazole derivatives have been synthesized and tested for anti-inflammatory activity . The synthesized compounds were tested using the carrageenin induced rat hind paw edema method, which is a common method for evaluating anti-inflammatory drugs . This indicates that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agent

Triclocarban (TCC) is a polychlorinated, aromatic, antimicrobial agent that has been used in personal care products for over 60 years . Benzothiazole analogues of TCC have been studied by researchers for their antimicrobial properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used as an antimicrobial agent.

Personal Care Products

Given the antimicrobial properties of benzothiazole analogues of TCC, “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in personal care products . These could include soaps, shampoos, and other hygiene products.

Environmental Impact

The widespread use of TCC has led to its substantial release into the aquatic environment . Studying “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could provide insights into the environmental impact of similar compounds.

Potential Antitumor Properties

Diarylureas, the class of compounds to which TCC belongs, are commonly known for their antitumor properties . This suggests that “N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” could potentially be used in cancer research.

Mécanisme D'action

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYXXRLXCZPUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)

![methyl 2-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882133.png)